molecular formula C12H9N B14630309 2-Azuleneacetonitrile CAS No. 54798-12-8

2-Azuleneacetonitrile

Cat. No.: B14630309
CAS No.: 54798-12-8
M. Wt: 167.21 g/mol
InChI Key: SCLFIHYCJSFUFS-UHFFFAOYSA-N
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Description

2-Azuleneacetonitrile is an organic compound that features a unique structure combining the azulene moiety with an acetonitrile group Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, while acetonitrile is a simple nitrile with a wide range of applications in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azuleneacetonitrile typically involves the reaction of azulene with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where azulene is treated with a suitable nitrile source in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile itself .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Azuleneacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azulene oxides, while reduction can produce azuleneamines. Substitution reactions can lead to a wide range of azulene derivatives with different functional groups .

Scientific Research Applications

2-Azuleneacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azuleneacetonitrile involves its interaction with various molecular targets and pathways. The azulene moiety can interact with biological membranes and proteins, potentially affecting their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azuleneacetonitrile is unique due to its combination of the azulene and acetonitrile moieties, which imparts distinct chemical and physical properties.

Properties

CAS No.

54798-12-8

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

2-azulen-2-ylacetonitrile

InChI

InChI=1S/C12H9N/c13-7-6-10-8-11-4-2-1-3-5-12(11)9-10/h1-5,8-9H,6H2

InChI Key

SCLFIHYCJSFUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)CC#N

Origin of Product

United States

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